molecular formula C13H12Cl2O4 B13941541 Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- CAS No. 53107-41-8

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-

Cat. No.: B13941541
CAS No.: 53107-41-8
M. Wt: 303.13 g/mol
InChI Key: MGJRWQJNPCGVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- (IUPAC name: [(6,7-Dichloro-2-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid), also known as Indacrinone (MK-196), is a polyvalent saluretic and uricosuric agent . Structurally, it features a 6,7-dichloro-substituted indanone core with a phenyl group and methyl substituent at the 2-position, linked to an acetic acid moiety via an ether bond. Pharmacologically, it promotes sodium and chloride excretion while inhibiting uric acid reabsorption, making it effective in treating hypertension and edema . Its pharmacokinetics in chimpanzees revealed rapid absorption (peak plasma levels at 0.5–2 hours) and a biphasic elimination profile (t1/2α ≈ 0.4 hours; t1/2β ≈ 4 hours), with extensive protein binding (>98%) and metabolism via para-hydroxylation of the phenyl group .

Properties

CAS No.

53107-41-8

Molecular Formula

C13H12Cl2O4

Molecular Weight

303.13 g/mol

IUPAC Name

2-[(6,7-dichloro-2,2-dimethyl-1-oxo-3H-inden-5-yl)oxy]acetic acid

InChI

InChI=1S/C13H12Cl2O4/c1-13(2)4-6-3-7(19-5-8(16)17)10(14)11(15)9(6)12(13)18/h3H,4-5H2,1-2H3,(H,16,17)

InChI Key

MGJRWQJNPCGVRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-

General Synthetic Approach

The preparation of such a compound typically involves multi-step organic synthesis starting from appropriately substituted indanone or indanyl derivatives. The key steps generally include:

  • Introduction of chlorine atoms at the 6 and 7 positions of the indanyl ring.
  • Formation of the 2,2-dimethyl substitution.
  • Oxidation to introduce the 1-oxo (ketone) group.
  • Etherification at the 5-position with an acetic acid derivative or equivalent.

Specific Synthetic Routes

Chlorination and Functionalization of Indanone Derivatives

Based on synthetic methodologies for related dichlorinated indanyl compounds, chlorination at the 6 and 7 positions can be achieved using selective halogenation reagents under controlled conditions. For example, electrophilic chlorination of a suitably protected indanone can yield 6,7-dichloro derivatives.

Formation of the 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution is typically introduced via alkylation reactions using methylating agents on the 2-position of the indanone ring system or through starting materials already bearing the dimethyl substitution.

Oxidation to 1-Oxo Group

The ketone functionality at the 1-position is often introduced or maintained by oxidation reactions. Common oxidants include chromium trioxide in acidic media or other chromium-based reagents, as demonstrated in related benzofuran and indanyl syntheses.

Etherification at the 5-Position

The 5-indanyloxy linkage to acetic acid can be formed by etherification reactions, where the hydroxyl group at the 5-position of the indanyl ring is reacted with an acetic acid derivative such as chloroacetic acid or its esters under basic or acidic catalysis to form the ether bond.

Catalytic and Stereoselective Considerations

Advanced synthetic approaches involve catalytic asymmetric alkylations and stereoselective reductions to control chiral centers in related indanyl compounds. Phase-transfer catalysis and selective reduction methods (e.g., Zn(BH4)2) have been reported to afford high diastereomeric ratios, which may be adapted for the synthesis of stereochemically defined acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- derivatives.

Analytical Data and Research Findings

While specific analytical data for the exact compound is limited in publicly available sources, related compounds exhibit the following characteristics:

Parameter Typical Data (Related Dichlorinated Indanyl Compounds)
Melting Point 160-190 °C (depending on substitution and purity)
IR Spectroscopy Strong C=O stretch near 1700 cm⁻¹; C-Cl stretches observed
NMR Spectroscopy Characteristic aromatic and aliphatic proton shifts; methyl singlets at ~1.0-1.5 ppm
Elemental Analysis Consistent with calculated values for C, H, Cl content
UV-Vis Absorption λmax around 240-250 nm for conjugated ketone systems

These data support the successful synthesis and purity assessment of dichlorinated indanyl ketone derivatives.

Summary Table of Preparation Methods

Method Step Description Reagents/Conditions Notes
Halogenation Electrophilic chlorination at 6,7-positions Chlorinating agents under controlled temperature Selectivity critical
Alkylation Introduction of 2,2-dimethyl groups Methylating agents or starting materials May require protection
Oxidation Formation of 1-oxo ketone group CrO3/H2SO4 or alternative oxidants Long reaction times (up to 18 h)
Etherification Coupling with acetic acid moiety Chloroacetic acid derivatives, basic or acidic catalysis Yields ether linkage at 5-position
Purification Extraction, recrystallization Acid-base extraction, drying, recrystallization Confirm purity by melting point, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

The compound Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-, also known as [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid or IAA-94, has various synonyms and identifiers .

Chemical Structure and Identifiers:

  • IUPAC Name: 2-[(6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid
  • Molecular Formula: C17H18Cl2O4
  • Molecular Weight: 357.2 g/mol
  • PubChem CID: 3667
  • InChI: InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)
  • InChIKey: RNOJGTHBMJBOSP-UHFFFAOYSA-N
  • SMILES: CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Synonyms and Trade Names:

The compound is also known by several other names, including:

  • IAA-94
  • Indanyloxyacetic acid 94
  • MK 473

Applications and Research:

While specific detailed case studies and comprehensive data tables for "Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-" were not found in the search results, the broader research indicates potential applications in several scientific areas:

  • Pharmaceutical Research: The presence of related compounds like (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, which can be used as an intermediate in the synthesis of various compounds, suggests that Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- might find use in similar synthetic applications .
  • Study of Complex Mixtures: Research on pharmaceutical mixtures in wastewater effluents indicates the importance of understanding the impact of such compounds on biological systems, suggesting a potential area for further study of Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- .
  • Chemical Building Block: Acetic acid derivatives are used as starting points for creating various compounds with applications such as rubber accelerators .
  • Hazard Assessment: Information on the hazard properties of related compounds is available .

Safety and Hazard Information:

Based on the provided search result, the compound may have certain hazard classifications :

  • Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
  • Signal Word: Warning
  • Hazard Statements: H315, H319, H335
  • Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
  • Target Organs: Respiratory system

Mechanism of Action

The mechanism of action of acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Indacrinone (Phenyl Substituent)

  • Metabolism: Primarily undergoes para-hydroxylation of the phenyl group (40% of urinary metabolites), with minor pathways including ketone reduction and methylation .
  • Elimination : ~50% urinary excretion in chimpanzees, with 8–14% as unchanged drug. Plasma protein binding exceeds 98%, limiting renal clearance .
  • Species Variability : Minimal metabolism in rats, dogs, and monkeys (excretion >94% fecal), but significant in chimpanzees .

Cyclopentyl Derivative

  • Metabolism : Hydroxylation of the cyclopentyl moiety generates diastereomeric alcohols (major metabolites), which oxidize to ketones. These metabolites retain pharmacological activity .
  • Elimination: Shorter half-life in humans (t1/2 ≈ 2 hours) compared to Indacrinone in chimpanzees. Urinary excretion aligns with sodium/chloride diuresis .

Thienyl and Isopropyl Derivatives

  • Limited pharmacokinetic data available, but structural similarities suggest: Thienyl: Enhanced lipophilicity may alter tissue distribution compared to phenyl. Isopropyl: Steric effects could reduce metabolic oxidation rates.

Table 2: Pharmacokinetic Parameters

Compound t1/2 (Hours) Major Metabolic Pathway Urinary Excretion (%) Protein Binding (%)
Indacrinone (MK-196) 4 (β-phase) Phenyl para-hydroxylation 8–14 >98
Cyclopentyl derivative 2 Cyclopentyl hydroxylation <10 >98
Thienyl derivative N/A Predicted: Thiophene oxidation N/A N/A

Pharmacological Activity

  • Indacrinone: Demonstrates dose-dependent saluretic and uricosuric effects. Chronic use in monkeys led to hypochloremia and metabolic alkalosis, reducing drug clearance .
  • Cyclopentyl Derivative : Active hydroxylated metabolites contribute to prolonged efficacy. Human studies show alignment between metabolite excretion and peak diuresis .
  • Thienyl/Isopropyl Analogues: No direct activity data, but structural modifications likely influence target affinity (e.g., thienyl’s aromaticity may enhance renal organic anion transporter binding).

Biological Activity

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- (commonly referred to as MK-196), is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12Cl2O4
  • Molecular Weight : 303.13 g/mol
  • CAS Number : 53107-41-8
  • Solubility : Soluble in DMSO (>20 mg/mL) and ethanol (20 mg/mL) but insoluble in dilute aqueous acid .

MK-196 functions primarily as a uricosuric agent, promoting the excretion of uric acid from the body. Its mechanism involves the inhibition of renal tubular reabsorption of uric acid, thereby increasing its elimination through urine. This property makes it potentially useful in treating conditions such as gout and hyperuricemia.

Pharmacokinetics

Research indicates that MK-196 is well absorbed in various animal models (rats, dogs, monkeys) with minimal metabolism observed. Peak plasma concentrations occur between 0.5 to 2 hours post-administration. The compound exhibits a long terminal half-life in dogs (approximately 68 hours) and monkeys (approximately 105 hours), suggesting prolonged biological activity .

Toxicity Studies

Toxicological assessments have shown that while MK-196 is generally well-tolerated at lower doses, higher doses can lead to adverse effects. In studies involving chronic administration to dogs, no significant changes in plasma profiles were observed; however, repeated dosing in monkeys resulted in fluctuating plasma levels possibly due to metabolic alterations .

Case Studies

  • Study on Uricosuric Effects :
    • Objective : To evaluate the efficacy of MK-196 as a uricosuric agent.
    • Methodology : Administered to rats at varying doses.
    • Findings : Significant increases in urinary uric acid excretion were noted at doses above 2.5 mg/kg, supporting its potential use in managing gout .
  • Toxicity Assessment :
    • Objective : To determine the safety profile of MK-196.
    • Methodology : Long-term administration to different animal models.
    • Findings : At doses up to 2000 ppm, no fatalities were recorded; however, higher doses led to increased toxicity and mortality within a short duration .

Comparative Analysis

PropertyMK-196Other Uricosuric Agents
Molecular Weight303.13 g/molVaries
AbsorptionHighModerate to High
Half-Life68 hrs (dog), 105 hrs (monkey)Varies
ToxicityLow at therapeutic dosesVaries
MechanismInhibits uric acid reabsorptionInhibits renal tubular reabsorption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.